9-Xylosyladenine is derived from xylosylation of adenine. Its chemical structure can be described as 9-(β-D-xylopyranosyl)adenine, where the xylopyranosyl group is attached to the nitrogen atom at position 9 of the adenine base. This modification alters the biological activity of the compound compared to its parent nucleoside, adenosine.
The synthesis of 9-Xylosyladenine typically involves the glycosylation of adenine with a xylopyranose moiety. The following methods are commonly employed:
The molecular structure of 9-Xylosyladenine can be represented by its chemical formula . Key features include:
9-Xylosyladenine participates in several significant chemical reactions:
The mechanism of action of 9-Xylosyladenine primarily involves its role as an inducer of hemoglobin synthesis:
The physical and chemical properties of 9-Xylosyladenine are critical for its application in research:
9-Xylosyladenine has several scientific applications:
The systematic IUPAC name for 9-xylosyladenine is 9-β-D-Xylofuranosyladenine, reflecting the β-configuration of the glycosidic bond connecting the N⁹ position of the adenine ring to the anomeric carbon (C1') of the D-xylofuranose sugar. Its molecular formula is C₁₀H₁₃N₅O₄ (molar mass: 267.24 g/mol), distinguishing it from adenosine (C₁₀H₁₃N₅O₄, but differing in oxygen positioning) [1] [5]. The defining structural characteristic lies in the xylose sugar moiety: a pentose sugar differing from ribose (found in adenosine) only in the configuration at the C2' and C3' positions, and notably lacking the 5'-hydroxymethyl group present in ribose. This absence fundamentally alters its metabolic processing and biological interactions compared to adenosine.
Table 1: Structural Comparison of Adenosine and Key Analogs
Compound | Sugar Moiety | Anomeric Configuration | Key Structural Features | Molecular Formula |
---|---|---|---|---|
Adenosine | β-D-Ribofuranose | β-N⁹-glycosidic bond | 5'-CH₂OH group present | C₁₀H₁₃N₅O₄ |
9-β-D-Xylofuranosyladenine | β-D-Xylofuranose | β-N⁹-glycosidic bond | Lacks 5'-CH₂OH group; different C2'/C3' stereochemistry | C₁₀H₁₃N₅O₄ |
Cordycepin (3'-deoxyadenosine) | β-D-Ribofuranose | β-N⁹-glycosidic bond | 3'-Deoxy (lacks 3'-OH) | C₁₀H₁₃N₅O₃ |
Fludarabine | β-D-Arabinofuranose | β-N⁹-glycosidic bond | 2'-Fluoro substitution | C₁₀H₁₂FN₅O₄ |
Chemically, it falls under the class of purine D-ribonucleosides (specifically adenosines) within the ChEBI classification system (CHEBI:22260), where modifications to the ribose ring define subcategories [5]. Its structural deviation places it outside typical endogenous nucleoside metabolism pathways, contributing to its investigational interest.
Early research into modified nucleosides during the mid-20th century, driven by interests in nucleic acid chemistry and antimetabolites, led to the synthesis and identification of xylosyl-purines. While adenosine itself was isolated and characterized much earlier, the specific identification of 9-xylosyladenine emerged from synthetic efforts exploring carbohydrate-nucleobase linkages. Unlike its therapeutically utilized analogs (e.g., cladribine, fludarabine), 9-xylosyladenine did not originate from natural product discovery programs targeting bioactive compounds [4].
Initial research focused primarily on its chemical synthesis and basic biochemical characterization. Key milestones included confirming its structure via spectroscopy and X-ray crystallography, and early enzymatic studies revealing its resistance to phosphorylation by adenosine kinase—a pivotal enzyme activating adenosine and many therapeutic nucleoside analogs. This resistance stems directly from the absence of the 5'-hydroxymethyl group, a crucial recognition element for adenosine kinase [2] [4]. Investigations into its interaction with adenosine deaminase (ADA) demonstrated variable susceptibility depending on the enzyme source, highlighting subtle differences in enzyme active sites compared to their handling of adenosine [2]. These foundational studies established its core biochemical behavior as distinct from adenosine.
9-Xylosyladenine exhibits a significantly altered metabolic profile compared to adenosine, primarily due to its modified sugar moiety:
Table 2: Metabolic Fate Comparison: Adenosine vs. 9-Xylosyladenine
Metabolic Pathway/Enzyme | Adenosine | 9-Xylosyladenine | Consequence for 9-Xylosyladenine |
---|---|---|---|
Adenosine Kinase | High-affinity substrate → AMP | Very low affinity / Not a substrate | Not activated; Bypasses salvage |
Adenosine Deaminase (ADA) | Substrate → Inosine | Variable substrate (source-dependent) → Xylosylhypoxanthine | Potential deamination; Altered metabolite |
Purine Nucleoside Phosphorylase (PNP) | Substrate (slower than deoxyadenosine) → Adenine + Ribose-1-P | Likely substrate → Adenine + Xylose-1-P | Catabolism to base and sugar |
Incorporation into Nucleic Acids | Possible after conversion to dATP/ATP | Not possible (Lacks 5'-phosphate) | Non-incorporating analog |
S-Adenosylhomocysteine (SAH) Hydrolase | Product (Hydrolysis direction) / Substrate (Synthesis direction) | Not a substrate/inhibitor (Lacks 5'-thioether) | Does not directly impact methylation cycle |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7